3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

Description

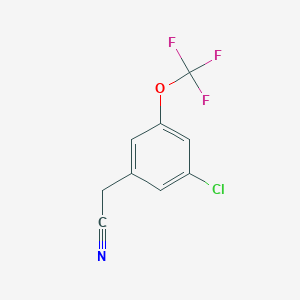

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with chlorine at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The acetonitrile moiety (-CH₂CN) enhances its reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAROZMXSBSQHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

Halogenation: Chlorination of the phenyl ring to introduce the chlorine atom.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethanol or related reagents.

Nitrilation: Conversion of the phenyl ring to a nitrile group using cyanation agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or esters.

Reduction: Reduction of the nitrile group to amines.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: 3-Chloro-5-(trifluoromethoxy)phenylacetic acid.

Reduction: 3-Chloro-5-(trifluoromethoxy)phenylamine.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is compared with similar compounds such as 3-Chloro-5-(trifluoromethoxy)aniline and 3-Chloro-5-(trifluoromethoxy)cinnamic acid. While these compounds share structural similarities, this compound is unique due to its nitrile group, which imparts distinct chemical and physical properties.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key differentiator is the combination of chlorine and trifluoromethoxy groups. Below is a comparison with structurally related nitriles:

Electronic and Steric Effects

- Trifluoromethoxy (-OCF₃) : A strong electron-withdrawing group (EWG) that enhances electrophilicity and metabolic stability compared to -F or -Cl .

- Chlorine (Cl) : Moderately electron-withdrawing; stabilizes intermediates in nucleophilic reactions.

- Pyridine vs. Phenyl : Pyridine-containing analogs (e.g., ) exhibit altered π-π stacking and hydrogen-bonding capabilities due to nitrogen’s electronegativity .

Physical Properties

Biological Activity

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3NO and a molecular weight of 235.59 g/mol. This compound has garnered attention due to its unique chemical structure, which includes a chlorophenyl ring, a trifluoromethoxy group, and an acetonitrile moiety. Its properties make it a candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

- Appearance : White solid

- Solubility : Low solubility in water; highly soluble in organic solvents

- Functional Groups : Chlorine and trifluoromethoxy

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with proteins involved in inflammatory pathways and cancer progression. Understanding these interactions is crucial for exploring its potential therapeutic applications.

Binding Affinity

Studies have shown that this compound can form stable complexes with various biological targets. The binding affinity to specific proteins plays a critical role in its biological effectiveness, particularly in modulating inflammatory responses and inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group into the compound enhances its reactivity and biological potency. SAR studies suggest that similar compounds with trifluoromethyl groups demonstrate improved interactions with biological targets compared to their non-fluorinated analogs. For instance, the presence of the trifluoromethyl group has been linked to increased inhibition of certain enzymes involved in neurotransmitter uptake, which can be pivotal in developing drugs targeting neurological disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chlorobenzyl Cyanide | C8H6ClN | 0.88 |

| 3-Chloro-5-(trifluoromethyl)benzonitrile | C9H5ClF3N | 0.88 |

| 4-Chloro-2-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.88 |

| 3-Chloro-4-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.83 |

| 2-Chloro-5-trifluoromethylbenzonitrile | C9H6ClF3N | 0.83 |

The presence of both chlorophenyl and trifluoromethoxy groups distinguishes this compound from others, enhancing its reactivity and potential applications.

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-Inflammatory Effects : Research has indicated that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile?

The synthesis typically involves sequential functionalization of the phenyl ring. Key methods include:

- Electrophilic aromatic substitution : Chlorination at the 3-position using Cl2 or N-chlorosuccinimide, followed by trifluoromethoxylation at the 5-position using trifluoromethylating agents (e.g., AgOCF3) under controlled conditions .

- Cross-coupling reactions : Palladium-catalyzed coupling of pre-functionalized intermediates (e.g., boronic esters or halides) to introduce the trifluoromethoxy group .

- Cyanide introduction : The acetonitrile group is often added via nucleophilic substitution or Sandmeyer reaction on a brominated precursor .

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Electrophilic substitution | 60-75 | Anhydrous DMF, 80°C | Competing side reactions at meta/para positions |

| Cross-coupling | 50-65 | Pd(PPh3)4, 100°C | Requires pre-functionalized substrates |

Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing due to its inductive effect, which:

- Deactivates the aromatic ring, directing subsequent reactions to specific positions (meta/para selectivity) .

- Enhances metabolic stability by reducing oxidative degradation in biological systems .

- Increases lipophilicity (logP ≈ 2.8), improving membrane permeability in cellular assays .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound?

- <sup>19</sup>F NMR : Detects trifluoromethoxy signals at δ -58 to -62 ppm, confirming substitution patterns .

- IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2240 cm<sup>-1</sup>, while C-F vibrations from -OCF3 occur at 1150-1250 cm<sup>-1</sup> .

- X-ray crystallography : Resolves steric effects of the trifluoromethoxy group, with bond angles of 120°±2° around the oxygen atom .

Q. How does this compound interact with biological targets (e.g., enzymes)?

Studies on structurally similar compounds reveal:

- Enzyme inhibition : The trifluoromethoxy group enhances binding affinity to hydrophobic pockets (e.g., IC50 = 9.4 nM for autotaxin inhibition ).

- Mechanism : Competitive inhibition via π-π stacking with aromatic residues (e.g., Tyr/Trp) and halogen bonding with backbone carbonyls .

- Selectivity : The chloro group minimizes off-target interactions by sterically blocking non-specific binding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Control for purity : Use HPLC (≥99% purity) to eliminate confounding effects from impurities .

- Assay optimization : Standardize conditions (pH, temperature) to reduce variability in enzyme inhibition studies .

- Computational modeling : MD simulations predict binding modes, explaining discrepancies between in vitro and cellular assays .

Q. What are understudied applications of this compound in materials science?

- Liquid crystals : The rigid aromatic core and polar groups enable mesophase formation (Tm ≈ 120°C) .

- Polymer precursors : Radical polymerization of acrylonitrile derivatives yields fluorinated polymers with high thermal stability (Tg > 200°C) .

Future Research Directions

- Toxicology : Assess metabolic pathways using <sup>14</sup>C-labeled analogs to identify potential toxic metabolites .

- Drug discovery : Explore derivatives with modified substituents (e.g., replacing Cl with Br) to enhance target selectivity .

- Environmental impact : Study biodegradation pathways to evaluate ecological persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.